molecular formula C22H21Cl2N3O2 B12174513 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12174513
M. Wt: 430.3 g/mol
InChI Key: NRYLBIVABURWJB-UHFFFAOYSA-N
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Description

1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of indole and piperazine moieties. The presence of the indole nucleus, which is a common structural motif in many biologically active compounds, makes this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. The process generally starts with the preparation of the indole derivative, followed by the introduction of the piperazine moiety and the dichlorophenyl group. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the dichlorophenyl group can contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one: Unique due to its specific combination of indole, piperazine, and dichlorophenyl groups.

    Indole derivatives: Commonly found in many biologically active compounds with diverse pharmacological activities.

    Piperazine derivatives: Known for their use in various therapeutic agents, including antipsychotics and antihistamines.

Uniqueness

The uniqueness of this compound lies in its specific structural combination, which can result in unique biological activities and therapeutic potential compared to other compounds with similar moieties.

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

1-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C22H21Cl2N3O2/c23-16-6-7-18(19(24)13-16)22(29)27-11-9-26(10-12-27)21(28)8-5-15-14-25-20-4-2-1-3-17(15)20/h1-4,6-7,13-14,25H,5,8-12H2

InChI Key

NRYLBIVABURWJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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